molecular formula C20H25N3O3S2 B2475996 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428365-25-6

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2475996
CAS No.: 1428365-25-6
M. Wt: 419.56
InChI Key: XQEUVXBYQWSPDF-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with an ethylthio group and a pyridin-3-ylsulfonyl-piperidin-4-yl moiety, making it a unique structure for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.

    Attachment of the Pyridin-3-ylsulfonyl-piperidin-4-yl Moiety: This step involves the reaction of the benzamide intermediate with a pyridin-3-ylsulfonyl-piperidin-4-yl derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pyridin-3-ylsulfonyl-piperidin-4-yl moiety may play a crucial role in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
  • 2-(ethylthio)-N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)benzamide
  • 2-(ethylthio)-N-((1-(pyridin-4-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Uniqueness

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the specific positioning of the ethylthio group and the pyridin-3-ylsulfonyl-piperidin-4-yl moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-2-27-19-8-4-3-7-18(19)20(24)22-14-16-9-12-23(13-10-16)28(25,26)17-6-5-11-21-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEUVXBYQWSPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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